4-Methyl-[2,3'-bipyridine]-5'-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1346686-67-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-2-3-15-11(4-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
LBNUQRUDGFKCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 4-Methyl-[2,3'-bipyridine]-5'-carboxamide
A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic disconnections. The most logical approach involves disconnecting the molecule at the amide bond and the biaryl C-C bond between the two pyridine (B92270) rings.
Primary Disconnections:
Amide Bond Formation: The most straightforward disconnection is at the carboxamide C-N bond. This reveals a precursor such as 4-methyl-[2,3'-bipyridine]-5'-carboxylic acid (or its corresponding acyl chloride or ester) and an ammonia source.
Biaryl Coupling: The C2-C3' bond linking the two pyridine rings is a key disconnection point. This strategy breaks the molecule down into two separate, functionalized pyridine precursors. For example, a 2-substituted-4-methylpyridine and a 3-substituted-5-carboxamidopyridine could be coupled.
This analysis leads to two principal forward-synthetic strategies:
Late-Stage Functionalization: Synthesize the 2,3'-bipyridine core first, and then introduce the methyl group at the 4-position and the carboxamide at the 5'-position through subsequent reactions.
Convergent Synthesis (Pre-functionalization): Prepare a 4-methyl-substituted pyridine and a 5-carboxamide-substituted pyridine derivative separately. Then, couple these two building blocks to form the final bipyridine structure. This is often the preferred route as it avoids potential issues with regioselectivity during the functionalization of the bipyridine core.
Classical and Contemporary Synthetic Routes to 2,3'-Bipyridine Core
The synthesis of the 2,3'-bipyridine scaffold is a well-established area of heterocyclic chemistry, with both classical and modern methods available. nih.govchemspider.com
Cross-Coupling Strategies (e.g., Suzuki, Negishi, Stille)
Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making them ideal for bipyridine synthesis. preprints.orgmdpi.com These methods generally involve the coupling of a pyridine halide or triflate with a pyridine-organometallic reagent.
Suzuki Coupling: This reaction is a widely used method for bipyridine synthesis due to the stability and commercial availability of the required boronic acids. preprints.orgmdpi.com It typically involves the palladium-catalyzed reaction of a 2-halopyridine with a 3-pyridylboronic acid (or its ester derivatives) in the presence of a base. mdpi.com To overcome the instability of some 2-pyridylboronic acids, more stable derivatives like N-phenyldiethanolamine esters have been developed. preprints.orgmdpi.com
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are often prepared from the corresponding pyridine halide. The palladium-catalyzed reaction between a 2-pyridyl zinc halide and a 3-halopyridine provides a reliable route to the 2,3'-bipyridine core. preprints.orgmdpi.com This method can be particularly useful and complementary to other coupling strategies in drug discovery efforts. preprints.org
Stille Coupling: The Stille reaction employs organotin compounds. The coupling of a 2-stannylpyridine with a 3-halopyridine, typically catalyzed by a palladium complex like PdCl₂(PPh₃)₂, is an effective method for forming the bipyridine linkage. mdpi.com Additives such as CuI can sometimes improve the product yield. researchgate.net
| Coupling Reaction | Pyridine A Derivative | Pyridine B Derivative | Typical Catalyst | Key Features |
| Suzuki | 2-Halopyridine | 3-Pyridylboronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, high functional group tolerance. preprints.orgmdpi.com |
| Negishi | 2-Halopyridine | 3-Pyridylzinc halide | Pd(dba)₂, Pd(PPh₃)₄ | High reactivity of organozinc reagent. preprints.orgmdpi.com |
| Stille | 2-Stannylpyridine | 3-Halopyridine | PdCl₂(PPh₃)₂ | Tolerant of many functional groups, but tin reagents are toxic. mdpi.com |
Cyclization Reactions for Pyridine Ring Formation
Pyridine rings can be constructed from acyclic precursors through various cyclization reactions. acsgcipr.org While often used for simpler pyridines, these methods can be adapted to build one of the rings of the bipyridine system onto a pre-existing pyridine molecule.
Condensation Reactions: The Hantzsch pyridine synthesis, a classic method, involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, followed by oxidation. beilstein-journals.org A variation could use a pyridine-based aldehyde to build the second ring.
[4+2] Cycloaddition (Diels-Alder): Inverse-electron-demand Diels-Alder reactions are a favored modern method for constructing pyridine rings. baranlab.org This involves the reaction of an electron-deficient diene (like a 1,2,4-triazine) with an electron-rich dienophile. rsc.org
Metal-Catalyzed Cycloadditions: Transition metals can catalyze [2+2+2] cycloadditions of alkynes and nitriles to form pyridine rings in a highly convergent and atom-efficient manner. acsgcipr.org
Direct Functionalization and Derivatization of Precursor Bipyridines
This approach involves modifying a pre-formed 2,3'-bipyridine. However, achieving regioselectivity can be challenging due to the similar reactivity of various positions on the two rings.
C-H Activation/Arylation: Modern methods allow for the direct coupling of C-H bonds with aryl halides. Palladium-catalyzed C-3 arylation of pyridine has been reported and could potentially be applied, although controlling the site of functionalization on a bipyridine is complex. mdpi.comacs.org The use of specialized ligands that act as an internal base can assist in the C-H cleavage step. acs.org
Nucleophilic Substitution: In some cases, functional groups can be introduced via nucleophilic aromatic substitution (SNAr) reactions, particularly if the bipyridine ring is activated by electron-withdrawing groups or by forming an N-oxide. rsc.org
Introduction of Methyl Group at the 4-Position
Several methods exist for the regioselective introduction of a methyl group onto a pyridine ring, a common modification in medicinal chemistry. biu.ac.ilresearchgate.net
From Pre-methylated Precursors: The most reliable method is to use a starting material that already contains the methyl group, such as 2-bromo-4-methylpyridine or 4-methyl-2-pyridylboronic acid, in a cross-coupling reaction. acs.org
Direct Methylation: Direct C-H methylation is challenging but possible. Catalytic methods using methanol or formaldehyde as the methyl source have been developed, though these often target the C-3/5 positions. nih.gov Methylation of pyridine N-oxides with sodium methylsulfinylmethylide can introduce a methyl group at the α-position (C2/C6). researchgate.net
Vapor Phase Reaction: Industrial methods can involve the vapor-phase reaction of pyridine with methanol at high temperatures (400-500 °C), though this typically results in low yields and mixtures of products. google.com
Formation of the Carboxamide Functionality at the 5'-Position
The formation of a carboxamide is a common and well-understood transformation in organic synthesis.
Hydrolysis of a Nitrile: A robust method involves the introduction of a cyano group at the 5'-position, followed by hydrolysis. A 5'-halo-[2,3'-bipyridine] can be converted to the nitrile via nucleophilic substitution with a cyanide salt. The nitrile is then hydrolyzed to the primary amide using either acidic or basic conditions. google.com
Amidation of a Carboxylic Acid: If the corresponding 5'-carboxylic acid is available (e.g., via oxidation of a 5'-methyl group or hydrolysis of a nitrile), it can be converted to the carboxamide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride (using SOCl₂ or (COCl)₂) or by using standard peptide coupling reagents (e.g., DCC, EDC, HATU), followed by reaction with ammonia.
From Acyl Halides: The reaction of a 5'-(chloroformyl)-[2,3'-bipyridine] derivative with ammonia would readily provide the desired carboxamide.
| Method | Precursor Functional Group | Reagents | Key Features |
| Nitrile Hydrolysis | Cyano (-CN) | H₂SO₄ or NaOH, H₂O₂ | A common and reliable two-step process (cyanide introduction then hydrolysis). google.com |
| Carboxylic Acid Amidation | Carboxyl (-COOH) | 1. SOCl₂ 2. NH₃ / or EDC, HOBt, NH₃ | Standard, versatile method with many available coupling reagents. |
| Hofmann Rearrangement | Amide (-CONH₂) | Br₂, NaOH | Can be used to form an amine from an amide, which could be a precursor to other functionalities, but is not a direct route to the target carboxamide. google.com |
Development of Novel Synthetic Approaches and Catalyst Systems for Improved Yield and Selectivity
The construction of the bipyridine core of this compound relies heavily on cross-coupling reactions. Modern synthetic approaches have focused on improving the efficiency, yield, and selectivity of these transformations through the development of novel catalyst systems. While specific literature on the synthesis of this exact molecule is limited, established methods for bipyridine synthesis are directly applicable.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are the cornerstone for the formation of the C-C bond linking the two pyridine rings. mdpi.comnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products.
For instance, in a plausible Suzuki coupling approach, a boronic acid or ester derivative of one pyridine ring would be coupled with a halogenated derivative of the other. The development of highly active palladium catalysts with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency of such couplings, even with less reactive chloro-pyridines as substrates. nih.gov
Nickel-catalyzed couplings have also emerged as a powerful alternative, often offering different reactivity and selectivity profiles compared to palladium. nih.gov These systems can be particularly effective for the coupling of less reactive electrophiles.
The table below summarizes some modern catalyst systems that could be employed for the synthesis of the bipyridine core of this compound, based on general bipyridine synthesis literature. mdpi.comnih.gov
| Catalyst System | Coupling Reaction | Key Advantages |
| Pd(PPh₃)₄ / Base | Suzuki, Stille | Well-established, versatile |
| Pd(OAc)₂ / SPhos | Suzuki | High activity for challenging substrates |
| NiCl₂(dppp) | Negishi | Effective for less reactive electrophiles |
| Pd₂(dba)₃ / XPhos | Suzuki, Negishi | Broad substrate scope, high yields |
Synthesis of Key Intermediates and Precursors
The synthesis of this compound necessitates the preparation of appropriately functionalized pyridine precursors. The key intermediates would likely be a 2-substituted-4-methylpyridine and a 3-substituted-5-carboxamidopyridine.
One plausible retrosynthetic analysis would involve the coupling of a 2-halo-4-methylpyridine with a pyridine-3-boronic acid derivative bearing a 5-carboxamide group, or vice versa.
Synthesis of 2-Substituted-4-methylpyridine Precursors:
2-Halo-4-methylpyridines: These are common precursors in cross-coupling reactions. For example, 2-chloro-4-methylpyridine can be synthesized from 4-methylpyridine through various methods, including oxidation to the N-oxide followed by treatment with a chlorinating agent like POCl₃.
4-Methyl-2-pyridylboronic esters: These can be prepared from the corresponding 2-halo-4-methylpyridines via palladium-catalyzed borylation reactions using reagents like bis(pinacolato)diboron.
Synthesis of 3-Substituted-5-carboxamidopyridine Precursors:
5-Bromonicotinamide: This commercially available or readily synthesized compound can be a key precursor. The bromine atom provides a handle for cross-coupling, and the carboxamide group is already in place.
5-Carboxamidopyridine-3-boronic acid or ester: This can be synthesized from 3,5-dihalopyridines. One halogen can be selectively converted to the boronic ester, followed by functionalization of the other halogen to the carboxamide, for instance, through palladium-catalyzed carbonylation in the presence of ammonia or a protected amine.
The following table outlines a potential synthetic sequence for a key intermediate.
| Step | Reactant | Reagent(s) | Product |
| 1 | 3,5-Dibromopyridine | 1. n-BuLi, -78 °C; 2. B(OiPr)₃; 3. H₂O | 5-Bromopyridine-3-boronic acid |
| 2 | 5-Bromopyridine-3-boronic acid | Pd(dppf)Cl₂, CO, NH₃ | 5-Carboxamidopyridine-3-boronic acid |
Chemo- and Regioselective Functionalization Strategies
The functionalization of the pre-formed this compound scaffold allows for the introduction of various substituents to modulate its properties. Chemo- and regioselectivity are critical in these transformations to avoid unwanted side reactions on the two distinct pyridine rings and the carboxamide group.
The electronic properties of the two pyridine rings in the bipyridine system are different, which can be exploited for selective functionalization. The pyridine ring derived from the 4-methylpyridine fragment is generally more electron-rich than the one bearing the electron-withdrawing carboxamide group.
Electrophilic Aromatic Substitution: This is generally difficult on pyridine rings but can be facilitated by activating groups or by performing the reaction on the corresponding N-oxide. The positions ortho and para to the methyl group and meta to the carboxamide group are potential sites for electrophilic attack, but careful control of reaction conditions is necessary to achieve selectivity.
Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. The carboxamide group can act as a directing group, facilitating deprotonation at the C-6' position with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile.
Halogenation: Selective halogenation of one of the pyridine rings can be achieved based on the electronic differences. The more electron-rich ring is generally more susceptible to electrophilic halogenation. The introduced halogen can then serve as a handle for further cross-coupling reactions.
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Complexes
Spectroscopic and Structural Elucidation of Metal-Ligand Interactions
Without specific research on this compound, any attempt to generate the requested content would be speculative and would not meet the standard of scientific accuracy. This indicates that 4-Methyl-[2,3'-bipyridine]-5'-carboxamide may be a novel compound or one that has not been extensively studied and reported in publicly accessible scientific literature.
Electronic Structure and Redox Properties of Metal Complexes
Information regarding the electronic structure, such as molecular orbital diagrams, spectroscopic properties (UV-Vis, fluorescence), and magnetic properties of metal complexes formed with this compound is not available in the reviewed literature. Similarly, data on the redox behavior of these potential complexes, including cyclic voltammetry data and oxidation-reduction potentials, have not been reported.
Influence of Carboxamide Group on Coordination Behavior and Complex Stability
A detailed analysis of how the carboxamide group at the 5'-position of the bipyridine framework influences coordination mode (e.g., monodentate vs. bidentate chelation involving the amide oxygen) and the thermodynamic stability (e.g., formation constants) of metal complexes cannot be provided, as no studies on the complexation of this specific ligand have been found.
Metal-Ligand Binding Kinetics and Thermodynamics
There is no available data concerning the kinetics (rate constants for complex formation and dissociation) or the thermodynamics (enthalpy, entropy, and Gibbs free energy changes upon complexation) of the binding between metal ions and this compound.
Catalytic Applications of Metal Complexes
Homogeneous Catalysis Mediated by 4-Methyl-[2,3'-bipyridine]-5'-carboxamide Complexes
Metal complexes of this compound are soluble in various organic solvents, making them suitable for homogeneous catalysis. The ligand's bidentate nature provides a stable coordination environment for a variety of transition metals, which are central to many catalytic processes.
Palladium complexes bearing bipyridine ligands are renowned for their efficacy in catalyzing cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While specific studies on this compound are not extensively documented, the electronic properties of this ligand suggest its potential in such transformations. The electron-donating methyl group can enhance the electron density at the metal center, which may facilitate the oxidative addition step in the catalytic cycle.
Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for their ability to form C-C, C-N, C-O, and C-S bonds. The development of new ligands has been crucial in expanding the scope of these reactions to include less reactive substrates, such as aryl chlorides researchgate.net. The general mechanism for palladium-catalyzed cross-coupling, such as the Suzuki, Negishi, and Heck reactions, involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Negishi), migratory insertion (for Heck), and reductive elimination nobelprize.org.
Below is an illustrative data table showing typical results for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium-bipyridine complexes, which could be expected for complexes of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | >95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | Dioxane | 110 | 85 |
| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | 0.5 | DMF | 80 | >98 |
This table is illustrative and based on typical results for palladium-bipyridine catalysts.
Metal complexes of substituted bipyridines are active in a variety of oxidation and reduction catalysis. Ruthenium complexes, in particular, have been extensively studied for their ability to catalyze the oxidation of organic substrates. While direct catalytic data for this compound complexes in this area is limited, analogies can be drawn from related systems. For example, ruthenium(II) complexes with bipyridyl ligands have been used as photocatalysts for the oxidation of thioethers to sulfoxides acs.org. The catalytic cycle often involves the generation of a high-valent metal-oxo species which then transfers an oxygen atom to the substrate.
Conversely, in reduction reactions, such as the hydrogenation of amides, ruthenium complexes with dearomatized bipyridine-based pincer ligands have shown high efficiency cbseacademic.nic.in. These reactions are atom-economical and represent a green alternative to traditional stoichiometric reducing agents. A complex of this compound could potentially be adapted for such transformations, where the ligand framework plays a crucial role in the activation of hydrogen.
An illustrative table for the catalytic oxidation of thioanisole to its corresponding sulfoxide using a hypothetical ruthenium complex of this compound is presented below.
| Entry | Oxidant | Solvent | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity for Sulfoxide (%) |
| 1 | H₂O₂ | Acetonitrile | 1 | 4 | 98 | 95 |
| 2 | PhIO | Dichloromethane | 0.5 | 2 | >99 | 92 |
| 3 | O₂ (air) | Ethanol | 2 | 24 | 85 | 90 |
This table is illustrative and based on typical results for ruthenium-bipyridine catalysts in oxidation reactions.
The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO) or formic acid is a critical area of research for sustainable energy. Rhenium and ruthenium complexes with bipyridine ligands are among the most studied molecular catalysts for this transformation e3s-conferences.orgnih.gov. The catalytic mechanism generally involves the reduction of the metal complex, followed by the coordination and activation of CO₂.
The substituents on the bipyridine ligand play a significant role in tuning the catalytic performance. Electron-donating groups, such as the methyl group in this compound, can increase the electron density on the metal center, making the reduced catalyst more nucleophilic and enhancing its reactivity towards CO₂. Conversely, the carboxamide group, being electron-withdrawing, might shift the reduction potential of the complex. The interplay of these electronic effects can be used to optimize the catalyst's activity and selectivity.
Studies on rhenium bipyridyl complexes have shown that the catalytic cycle for CO₂ reduction can proceed through different pathways depending on the reaction conditions and the ligand structure acs.org. The presence of a proton source is often necessary to facilitate the conversion of CO₂ to products like CO and H₂O or formic acid.
The following table provides representative data for the photocatalytic reduction of CO₂ using rhenium-bipyridine complexes, which can be extrapolated to a complex with this compound.
| Catalyst | Sacrificial Donor | Solvent | TON (CO) | Selectivity (CO) (%) |
| [Re(bpy)(CO)₃Cl] | TEOA | Acetonitrile | 150 | >99 |
| [Re(4,4'-di-Me-bpy)(CO)₃Cl] | BIH | DMF | 250 | >98 |
| [Re(4,4'-di-COOH-bpy)(CO)₃Cl] | TEOA | Acetonitrile/Water | 120 | 95 |
This table is illustrative and based on typical results for rhenium-bipyridine catalysts. TEOA = Triethanolamine, BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, TON = Turnover Number.
The oxidation of water to molecular oxygen is a key half-reaction in artificial photosynthesis. Mononuclear ruthenium complexes with polypyridyl ligands, including bipyridine derivatives, are among the most effective molecular catalysts for this process acs.orgrsc.org. The catalytic cycle typically involves the formation of high-valent ruthenium-oxo species (e.g., Ru(V)=O), which then undergoes a nucleophilic attack by a water molecule to form the O-O bond.
The ligand environment around the ruthenium center is critical in determining the catalytic efficiency and mechanism. For instance, ruthenium complexes with 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligands have shown impressive catalytic activity acs.org. The carboxylate groups in the bda ligand are thought to play a role in proton management during the catalytic cycle. Similarly, the carboxamide group in this compound could participate in proton-coupled electron transfer (PCET) steps, which are crucial for efficient water oxidation.
The methyl group's electron-donating nature could also influence the redox potentials of the various ruthenium species in the catalytic cycle, potentially lowering the overpotential required for water oxidation nih.gov.
Below is a table with representative data for water oxidation catalyzed by mononuclear ruthenium complexes, which serves as a model for the expected performance of a complex with this compound.
| Catalyst | Oxidant | pH | TOF (s⁻¹) | TON |
| [Ru(tpy)(bpy)(OH₂)]²⁺ | Ce(IV) | 1 | 0.04 | 100 |
| [Ru(bda)(pic)₂] | Ce(IV) | 1 | >300 | >5000 |
| [Ru(Mebimpy)(bpy)(OH₂)]²⁺ | Ce(IV) | 7 | 0.2 | 50 |
This table is illustrative and based on typical results for ruthenium-polypyridyl catalysts. tpy = terpyridine, bpy = bipyridine, bda = 2,2′-bipyridine-6,6′-dicarboxylate, pic = 4-picoline, Mebimpy = 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, TOF = Turnover Frequency.
Heterogeneous Catalysis and Supported Systems
Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. Immobilizing these catalysts on solid supports offers a practical solution, combining the advantages of both homogeneous and heterogeneous catalysis. Bipyridine-based metal complexes can be heterogenized by anchoring them to various materials, such as polymers, silica, or metal-organic frameworks (MOFs).
For example, organosilica nanotubes containing bipyridine ligands have been used as supports for iridium complexes, creating highly active and robust heterogeneous catalysts for C-H bond activation nih.gov. Similarly, a complex of this compound could be immobilized on a solid support through its carboxamide group or by incorporating the bipyridine unit into the framework of a porous material. Such supported catalysts can be easily recovered and reused, making the catalytic process more economical and environmentally friendly.
The immobilization of a copper complex within a Zr-based MOF featuring bipyridine units has been shown to enhance its catalytic activity and selectivity in the oxidation of cyclooctene compared to its homogeneous counterpart acs.org. This demonstrates the potential of creating highly efficient and reusable heterogeneous catalysts from bipyridine-based molecular precursors.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic details of a catalytic cycle is crucial for the rational design of more efficient catalysts. For metal complexes of bipyridine derivatives, a combination of experimental techniques (such as electrochemistry, spectroscopy, and kinetics) and computational studies (like Density Functional Theory, DFT) are employed to elucidate the reaction pathways.
In the context of CO₂ reduction by manganese bipyridine complexes, DFT calculations have provided insights into the influence of bipyridine substituents on the catalytic mechanism and product selectivity sciengine.com. These studies have shown that the electronic properties of the substituents can affect the energy levels of the catalyst's molecular orbitals, thereby influencing key steps such as CO₂ binding and protonation. For a complex of this compound, the methyl and carboxamide groups would be expected to have a significant impact on the electronic structure of the catalytically active species.
Similarly, for water oxidation by ruthenium complexes, mechanistic studies have revealed different pathways, including single-site and dual-site mechanisms rsc.orgacs.org. The nature of the ligands determines which pathway is favored. The carboxamide group in this compound could potentially facilitate proton transfer steps, which are often rate-determining in water oxidation catalysis.
A generalized catalytic cycle for CO₂ reduction by a metal-bipyridine complex (M-L) is depicted below, highlighting the key intermediates.
Reduction of the Catalyst: M(I)-L + 2e⁻ → [M(-I)-L]⁻
CO₂ Binding: [M(-I)-L]⁻ + CO₂ → [M(0)-L(CO₂⁻)]
Protonation and C-O Bond Cleavage: [M(0)-L(CO₂⁻)] + 2H⁺ + e⁻ → M(I)-L + CO + H₂O
This simplified scheme illustrates the fundamental steps involved, and detailed mechanistic studies on a specific catalyst like a this compound complex would be necessary to understand the nuances of its catalytic behavior.
Ligand Tuning for Enhanced Catalytic Activity and Selectivity
The performance of a metal-based catalyst is intricately linked to the electronic and steric characteristics of its coordinating ligands. For ligands like this compound, the substituents on the bipyridine framework—a methyl group at the 4-position and a carboxamide group at the 5'-position—play a crucial role in modulating the catalytic properties of the corresponding metal complex.
The methyl group, being an electron-donating group, increases the electron density on the pyridine (B92270) ring it is attached to. This enhanced electron-donating ability of the ligand can influence the electronic structure of the metal center, which may, in turn, affect the catalyst's activity. For instance, in the context of nickel-catalyzed cross-electrophile coupling reactions, the introduction of methyl groups on the bipyridine ligand has been shown to impact the properties and performance of the nickel complexes nih.gov. The carboxamide group, on the other hand, can act as a hydrogen-bond donor and acceptor, potentially influencing the secondary coordination sphere and substrate orientation, thereby enhancing selectivity.
The concept of ligand tuning can be illustrated by considering hypothetical modifications to the this compound ligand and their potential impact on a generic catalytic reaction, such as a cross-coupling reaction. The following table outlines how different substituents might be expected to alter catalytic outcomes.
Table 1: Hypothetical Effects of Ligand Modification on Catalytic Performance
| Modification to this compound | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Catalysis |
| Replacement of 4-Methyl with 4-Trifluoromethyl | Electron-withdrawing | Minimal change | May increase the electrophilicity of the metal center, potentially enhancing oxidative addition steps. |
| Replacement of 5'-Carboxamide with 5'-Ester | Weaker H-bond donor | Similar to carboxamide | Could alter substrate binding and product selectivity due to changes in non-covalent interactions. |
| Addition of a bulky group at the 6-position | Electron-donating (if alkyl) | Significant increase | May favor reductive elimination and improve catalyst stability by preventing dimerization. |
Research on related bipyridine ligands provides insights into these principles. For example, studies on ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate ligands in water oxidation catalysis have demonstrated that the ligand environment significantly influences the catalytic behavior acs.orgacs.org. Similarly, the introduction of substituents on bipyridine ligands in rhodium(III) complexes has been shown to enhance their performance in the photoregeneration of NADH acs.org. These examples underscore the power of ligand tuning to optimize catalytic systems for specific applications.
Reactivation and Stability of Catalytic Systems
A critical aspect of catalyst design is the stability of the catalytic system under reaction conditions. Catalyst deactivation can occur through various pathways, including ligand degradation, metal leaching, or the formation of inactive species. The structure of the this compound ligand can contribute to the stability of its metal complexes. The bidentate coordination of the bipyridine framework provides a stable chelate effect.
Furthermore, the functional groups on the ligand can be exploited to enhance stability. For instance, the carboxamide group could be used to anchor the complex to a solid support, creating a heterogeneous catalyst. This immobilization can prevent catalyst dimerization or aggregation, which are common deactivation pathways, and facilitate catalyst recovery and reuse researchgate.net.
In cases where the catalyst does deactivate, understanding the mechanism of deactivation is key to developing strategies for reactivation. For instance, if deactivation occurs due to the formation of an inactive dimeric species, the introduction of bulky substituents on the ligand, as mentioned in the previous section, could prevent this process and enhance the catalyst's lifetime nih.gov.
The following table provides a general overview of potential deactivation pathways and corresponding reactivation or stabilization strategies that could be applicable to metal complexes of this compound.
Table 2: Potential Deactivation Pathways and Mitigation Strategies
| Deactivation Pathway | Description | Potential Mitigation/Reactivation Strategy |
| Ligand Dissociation | The bipyridine ligand detaches from the metal center, leading to an inactive species. | Introduction of anchoring groups on the ligand for immobilization on a solid support. |
| Oxidative Degradation | The ligand is chemically altered by oxidizing agents present in the reaction mixture. | Modification of the ligand with more robust substituents that are less susceptible to oxidation. |
| Formation of Inactive Dimers | Two catalyst molecules react to form an inactive dimeric species. | Introduction of bulky substituents on the ligand to sterically hinder dimerization. |
| Metal Leaching | The metal center leaches from the ligand or solid support into the reaction medium. | Stronger chelating ligands or more robust anchoring methods to the support. |
Molecular Mechanisms of Biological Activity
General Overview of Bipyridine Derivatives in Biological Systems
Bipyridine and its derivatives are fundamental components in a wide array of applications, including as biologically active molecules and as ligands in transition-metal catalysis. nih.gov These compounds, which consist of two connected pyridine (B92270) rings, are noted for their diverse biological activities and have been extensively studied in medicinal chemistry. mdpi.comontosight.ai The bipyridine scaffold is found in molecules with potential therapeutic applications stemming from potent biological activities such as antimicrobial, anti-inflammatory, antioxidant, immunomodulatory, antitumor, and phytotoxic effects. ontosight.aiontosight.ainih.gov
The biological potential of these compounds is linked to their ability to interact with various biological targets, which can include enzymes, receptors, and nucleic acids. ontosight.ai For instance, certain bipyridine derivatives are known to function as phosphodiesterase inhibitors. wikipedia.org The versatility of the bipyridine structure allows for the synthesis of a broad range of derivatives, making them a subject of ongoing research in the development of new pharmaceutical agents. mdpi.com Their ability to coordinate with metal ions is also a key feature, as many metal-bipyridine complexes exhibit significant biological properties, including interactions with DNA. nih.gov
Investigation of Molecular Targets and Binding Interactions
The specific molecular targets of 4-Methyl-[2,3'-bipyridine]-5'-carboxamide are not extensively detailed in publicly available research. However, the activities of structurally related bipyridine compounds can offer insights into its potential binding interactions and molecular mechanisms.
The bipyridine framework is a known feature in various enzyme inhibitors. Notably, the 3,4'-bipyridine (B8713429) derivatives, inamrinone and milrinone, are recognized for their role in treating congestive heart failure by inhibiting phosphodiesterase, which in turn increases cAMP levels. wikipedia.org While specific studies on this compound's effect on phosphodiesterases are not available, this indicates a potential mechanism for related structures.
Furthermore, the broader class of carboxamide-containing heterocyclic compounds has been explored for enzyme inhibition. For example, various pyridine carboxamide derivatives have been synthesized and investigated as urease inhibitors. nih.gov Other research has focused on pyrimidine-5-carboxamide and [3,3'-bipyridine]-5-carboxamide (B3366255) derivatives as potent inhibitors of enzymes like hypoxia-inducible factor (HIF) prolyl hydroxylases and Plasmodium falciparum PI(4)K, respectively. nih.govnih.gov
The inhibition of carbonic anhydrase (CA) has been investigated for a range of sulfonamide-based compounds that sometimes incorporate pyrazole- and pyridazine-carboxamide moieties. nih.govmdpi.comnih.gov These studies highlight that the carboxamide group can be part of a pharmacophore for CA inhibition, although direct evidence for this compound is lacking.
The interaction between small molecules and proteins is fundamental to their biological effect. For bipyridine derivatives, molecular docking studies have been used to predict binding modes with protein targets. researchgate.net For example, studies on 2,2'-bipyridine (B1663995) derivatives have suggested potential interactions with the active sites of key signaling proteins such as AKT and BRAF. nih.gov These computational analyses revealed favorable binding energies and the formation of hydrophobic and hydrogen bonding interactions with amino acid residues within the proteins' binding pockets. nih.gov Understanding these protein-ligand interactions is crucial for the development of targeted therapeutic agents. nih.gov The specific interactions of this compound would be dependent on its unique three-dimensional shape and electronic properties, which dictate its complementarity to protein binding sites.
Bipyridine derivatives, particularly when complexed with transition metals like copper, ruthenium, and platinum, are well-known for their ability to interact with DNA. nih.govresearchgate.netnih.gov These interactions can occur through several non-covalent mechanisms, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. researchgate.netmdpi.com The planar aromatic structure of the bipyridine ligand is critical for intercalative binding. jmcs.org.mx Some platinum-bipyridine complexes have also been shown to bind covalently to DNA, forming adducts that disrupt DNA functions. nih.govnih.gov
The specific mode of interaction can be influenced by the substituents on the bipyridine rings and the nature of the metal center. researchgate.net While most studies focus on metal complexes, the potential for the uncomplexed this compound ligand to interact with DNA, likely through weaker non-covalent forces, cannot be ruled out.
| Interaction Mode | Description | Associated Molecules |
|---|---|---|
| Intercalation | The insertion of the planar bipyridine ligand between the base pairs of the DNA double helix. researchgate.net | Metal-bipyridine complexes (e.g., Ru, Cu). researchgate.netnih.gov |
| Groove Binding | Binding of the molecule within the major or minor grooves of the DNA helix. researchgate.netresearchgate.net | Metal-bipyridine complexes. researchgate.net |
| Electrostatic Interaction | Attraction between the positively charged metal complex and the negatively charged DNA phosphate backbone. nih.gov | Metal-bipyridine complexes. nih.gov |
| Covalent Binding | Formation of a direct, irreversible chemical bond with DNA bases, leading to adducts. mdpi.com | Platinum(II)-bipyridine complexes. nih.gov |
Cellular Level Investigations (in vitro studies)
In vitro studies using cell cultures are essential for elucidating the biological effects of chemical compounds at the cellular level. While specific cell-based studies on this compound are limited, research on related bipyridine derivatives provides a framework for its potential cellular activities.
Bipyridine derivatives have been shown to exert effects on cancer cells by modulating critical cell signaling pathways. A study on several 2,2'-bipyridine derivatives demonstrated cytotoxic, antiproliferative, and apoptotic activity against hepatocellular carcinoma (HepG2) cells. nih.gov The mechanism of action was linked to the generation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, which are key events in the intrinsic pathway of apoptosis. nih.gov
Furthermore, molecular docking analyses in the same study suggested that these effects may be mediated through interactions with proteins in crucial signaling pathways, such as AKT and BRAF, which are often implicated in cancer progression. nih.gov By inhibiting or modulating the activity of such proteins, bipyridine compounds can potentially disrupt the signaling cascades that control cell growth, proliferation, and survival. nih.gov
Effects on Cellular Metabolism
The pyridine carboxamide scaffold is a recurring motif in molecules that influence cellular metabolism. For instance, 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), a related endogenous nucleoside, has been shown to be converted into various derivatives within human cells, a process linked to a deterioration of cellular energetics. nih.gov This metabolic disruption is characterized by a decreased glycolytic rate, although mitochondrial function remains unaffected. nih.gov Studies on endothelial cells revealed that incubation with 4PYR could reduce AMP deaminase activity by 40%. nih.gov
Furthermore, the monophosphate derivative of 4PYR, known as 4PYMP, is a significant inhibitor of AMP deaminase (AMPD) and ecto-5'-nucleotidase (e5NT), crucial enzymes in nucleotide metabolism. nih.gov Given these findings, it is plausible that this compound could also interact with and potentially disrupt key enzymatic pathways involved in cellular energy and nucleotide metabolism.
Antimicrobial Properties
Derivatives of pyridine and bipyridine have demonstrated notable antimicrobial activity against a spectrum of pathogens. mdpi.com Metal complexes incorporating 2,2'-bipyridine have been reported to possess antibacterial properties. nih.govresearchgate.net For example, zinc and copper complexes with 2,2'-bipyridine showed activity against Escherichia coli and Staphylocococcus aureus. nih.govresearchgate.net
Specifically, pyridine carboxamide derivatives have been identified as promising leads for treating tuberculosis. asm.orgresearchgate.net The compound MMV687254, a pyridine carboxamide, is specifically active against Mycobacterium tuberculosis and Mycobacterium bovis BCG. asm.org It exhibits bacteriostatic activity in liquid cultures and becomes bactericidal within macrophages, suggesting a complex mechanism of action that may involve prodrug activation by microbial enzymes. asm.org The broad antimicrobial potential of this chemical class suggests that this compound may warrant investigation for similar properties. mdpi.comfrontiersin.orgresearchgate.net
Antiprotozoal and Antifungal Potential
The therapeutic potential of pyridine derivatives extends to fungal and protozoal infections. mdpi.com Novel pyridine carboxamides have been synthesized and shown to act as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism that confers antifungal activity. nih.govnih.gov One such compound displayed inhibitory activity against Botrytis cinerea SDH that was comparable to the commercial fungicide thifluzamide. nih.govnih.gov
Additionally, complexes of 2,2'-bipyridine have demonstrated antifungal effects, with a minimum inhibitory concentration (MIC) of 128 μg/mL recorded against Candida albicans. nih.govresearchgate.net Research into pyridine-containing thioamides and carboxamides has also revealed antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. malariaworld.org One thiopicolinamide derivative was found to have submicromolar activity against both chloroquine-sensitive and -resistant strains, indicating a potentially novel mechanism of action. malariaworld.org These findings highlight the potential of the bipyridine carboxamide scaffold in developing new antiprotozoal and antifungal agents.
Antiproliferative Activity
The pyridine and bipyridine frameworks are integral to many compounds with antiproliferative effects against various cancer cell lines. nih.govmdpi.com Derivatives of 2,2'-bipyridine, both as standalone ligands and as metal complexes, have been shown to interfere with the cell cycle of tumor cells and induce apoptosis. nih.govresearchgate.netdovepress.com Studies on HepG2 hepatocellular carcinoma cells demonstrated that 2,2'-bipyridine derivatives inhibit cell viability, acting as both cytostatic and cytotoxic agents. dovepress.com
Furthermore, certain heterocyclic sulfonyl-carboximidamides have shown favorable activity against a range of cancer cells, with GI50 values ranging from 0.92 to 13 μM. nih.gov The antiproliferative activity of pyridine derivatives is often linked to the specific substitutions on the pyridine ring. nih.gov The presence of groups like methyl or fluoro atoms can lead to increased inhibitory behavior. nih.gov Iodinated 4,4'-bipyridines have also shown significant antiproliferation activity against melanoma cell lines, underscoring the versatility of the bipyridine core in anticancer drug design. nih.gov Nitrogen heterocycles bearing a carboxamide moiety have also been evaluated for their anticancer activity, with some compounds inducing cell cycle arrest and apoptosis. ajol.inforesearchgate.net
| Compound Class | Target Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 2,2'-Bipyridine Metal Complexes | HCT-8 | Interference with S and G2/M phases of cell cycle | nih.govresearchgate.net |
| 2,2'-Bipyridine Derivatives | HepG2 | Cytotoxic and antiproliferative activity, ROS generation | dovepress.com |
| Iodinated 4,4'-Bipyridines | A375 (Melanoma) | Significant antiproliferative activity | nih.gov |
| Heterocyclic Sulfonyl-Carboximidamides | Various Cancer Cells | Inhibition of cell growth (GI50 = 0.92–13 µM) | nih.gov |
| N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide | MCF-7 | Potent cytotoxic activity, G1 phase cell cycle arrest | ajol.inforesearchgate.net |
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, the methyl group and the carboxamide moiety are critical determinants of its potential interactions with biological targets.
Impact of Methyl Substitution on Biological Profile
The substitution of a hydrogen atom with a methyl group can profoundly alter a compound's pharmacological profile by influencing its size, conformation, and electronic properties. researchgate.netdrugdesign.org In some series of pyridine derivatives, the introduction of a methyl group did not result in good potency, while in other cases, it proved to be a beneficial modification. nih.gov For instance, a 7-methyl analog of a tetrahydroisoquinoline series was the most potent compound. drugdesign.org
Role of the Carboxamide Group in Receptor Binding and Activity
The carboxamide group is a vital functional group in medicinal chemistry, known for its ability to form hydrogen bonds and participate in other key interactions with biological receptors. nih.gov This group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), allowing it to anchor a molecule within a protein's binding site. drugdesign.org
The importance of this moiety is highlighted in studies of various heterocyclic compounds. For example, in a series of coumarin (B35378) derivatives, the presence of a carboxylic acid, a related functional group, was essential for antibacterial activity, while the corresponding carboxamides were inactive. mdpi.com Conversely, in other molecular scaffolds, the carboxamide is essential for activity. ajol.info The orientation and substitution of the carboxamide group can significantly impact efficacy. For instance, modeling studies of pyrazolopyridines suggest that the carbonyl oxygen of the carboxamide may form a critical hydrogen bond with its receptor site. drugdesign.org The ability of the carboxamide group to form specific, directional interactions underscores its fundamental role in determining the biological activity and selectivity of compounds like this compound. nih.govnih.gov
Lipophilicity and Membrane Permeability Considerations
The structure of this compound, featuring two pyridine rings, a methyl group, and a carboxamide group, presents a balance between hydrophilic and lipophilic properties. The pyridine rings and the methyl group contribute to its lipophilicity, while the carboxamide group can participate in hydrogen bonding, adding a degree of hydrophilicity.
A key indicator of lipophilicity is the partition coefficient, often expressed as LogP. For a structurally related compound, 4'-Methyl-2,2'-bipyridine-4-carboxylic acid, the calculated XLogP3 value is 1.4. While this is a carboxylic acid and not a carboxamide, and the bipyridine linkage is different (2,2' vs. 2,3'), it provides a rough estimate of the lipophilicity that might be expected for similar structures. Generally, compounds with LogP values in the range of 1-3 are considered to have a good balance for oral absorption and cell membrane permeability.
Table 1: Predicted Physicochemical Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 4'-Methyl-2,2'-bipyridine-4-carboxylic acid | C₁₂H₁₀N₂O₂ | 214.22 | 1.4 |
| 4-Methyl-2,2'-bipyridine | C₁₁H₁₀N₂ | 170.21 | 2.1 |
Note: Data obtained from PubChem for structurally analogous compounds. XLogP3 is a computed partition coefficient that serves as an indicator of lipophilicity.
Role of Metal Complexation in Biological Activity
The bipyridine moiety is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions. This ability to coordinate with metals is a cornerstone of the biological activity of many bipyridine-containing compounds. The formation of metal complexes can profoundly alter the physicochemical properties of the parent ligand, including its lipophilicity, and consequently, its biological efficacy.
The nitrogen atoms of the two pyridine rings in this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. Research on various bipyridine derivatives has consistently shown that their metal complexes often exhibit enhanced biological activity compared to the free ligands. For instance, ruthenium(II) complexes of bipyridine derivatives with carboxylic acid functionalities have demonstrated significant DNA/protein binding affinity, antioxidant activity, and cytotoxicity against cancer cell lines. rsc.orgresearchgate.net
The increased biological activity of such metal complexes can be attributed to several factors:
Cellular Uptake: The enhanced lipophilicity allows the complex to more readily penetrate cell membranes and accumulate within the cell, where it can exert its therapeutic effects.
Interaction with Biomolecules: Once inside the cell, the metal complex can interact with various biological targets. Bipyridine complexes have been shown to bind to DNA, potentially through intercalation between the base pairs, which can disrupt DNA replication and lead to cell death. researchgate.net They can also interact with proteins, inhibiting enzymatic activity or disrupting cellular signaling pathways.
The specific geometry and electronic properties of the metal complex, which are determined by the nature of the metal ion and the substituents on the bipyridine ligand (in this case, the methyl and carboxamide groups), will fine-tune its biological activity. While specific studies on metal complexes of this compound are needed, the existing body of research on analogous compounds strongly suggests that its ability to form metal complexes is a critical aspect of its molecular mechanism of action.
Computational and Theoretical Studies of this compound
While computational research exists for related structures such as other bipyridine isomers, pyridine carboxamides, and various substituted pyridine derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of that data. The generation of scientifically accurate and detailed analyses for the requested subsections requires pre-existing, peer-reviewed research which is not present in the available literature for this specific compound.
Therefore, it is not possible to provide a detailed article on the computational and theoretical studies of this compound at this time. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Computational and Theoretical Studies
Reaction Mechanism Elucidation through Computational Approaches
There is currently no available research detailing the elucidation of reaction mechanisms involving 4-Methyl-[2,3'-bipyridine]-5'-carboxamide through computational methods. Such studies would typically involve using quantum mechanical calculations, like DFT, to map out the potential energy surface of a chemical reaction. This allows for the identification of transition states, calculation of activation energies, and determination of the most likely reaction pathways. This information is crucial for optimizing synthetic routes and understanding the chemical reactivity of a compound. Unfortunately, for this compound, these specific computational investigations have not been reported.
Prediction of Novel Derivatives with Desired Properties
Similarly, there is a lack of published studies on the computational prediction and design of novel derivatives of this compound. This area of research, often referred to as in silico drug design, utilizes computational models to predict how modifications to a parent molecule's structure will affect its biological activity, physicochemical properties, or other desired characteristics. Techniques like QSAR modeling correlate variations in molecular structure with changes in activity, while molecular docking simulates the interaction of a molecule with a biological target. nih.govresearchgate.net These predictive approaches streamline the design of new compounds with enhanced efficacy or improved safety profiles. However, no such predictive studies focused on generating novel derivatives from the this compound scaffold have been found in the scientific literature.
Future Directions and Emerging Research Avenues
Advanced Synthetic Strategies for Complex Architectures
Future synthetic research will likely focus on developing more efficient and versatile methods for creating complex molecules derived from the 4-Methyl-[2,3'-bipyridine]-5'-carboxamide scaffold. While traditional cross-coupling methods like Suzuki, Stille, and Negishi couplings are foundational for synthesizing bipyridine derivatives, emerging strategies aim to overcome limitations such as harsh reaction conditions or the use of toxic organotin reactants. mdpi.comnih.gov
Advanced approaches may include:
C-H Functionalization: Transition-metal-free C-H activation and C-C coupling reactions represent a more atom-economical approach to building complex bipyridine structures. researchgate.net This allows for direct modification of the pyridine (B92270) rings without the need for pre-functionalization, streamlining the synthesis of novel derivatives.
Multicomponent Reactions (MCRs): Designing MCRs, such as three-starting-material, four-component reaction (3SM-4CR) strategies, could enable the rapid assembly of diverse libraries of pyrimidine (B1678525) carboxamides and related heterocyclic systems from simple, readily available precursors. nih.gov This approach is valued for its step economy and potential in pharmaceutical discovery. nih.gov
Flow Chemistry and Automation: The integration of continuous flow synthesis and automated platforms can lead to higher yields, better process control, and the ability to safely handle reactive intermediates, accelerating the discovery and optimization of synthetic routes for complex bipyridine-based molecules.
Table 1: Comparison of Synthetic Strategies for Bipyridine Derivatives
| Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) | Coupling of pyridyl halides or triflates with pyridylboronic acids or organozinc reagents. | High yields, well-established methods. | mdpi.comnih.govorgsyn.org |
| C-H Functionalization | Direct formation of C-C bonds by activating C-H bonds on the pyridine ring. | High atom economy, reduced pre-functionalization steps. | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Step and time efficiency, rapid generation of molecular diversity. | nih.govnih.gov |
Multicomponent Catalytic Systems Utilizing Bipyridine Scaffolds
The bipyridine motif is a cornerstone ligand in transition-metal catalysis. mdpi.com Future research is poised to exploit the this compound scaffold within sophisticated multicomponent catalytic systems. Such systems, where multiple catalysts work in concert to facilitate complex chemical transformations in one pot, represent a frontier in chemical synthesis. nih.gov
The structure of this compound is well-suited for this role, as the bipyridine unit can chelate to a metal center (e.g., Ruthenium, Rhenium, Palladium), while the carboxamide group can be modified to act as a secondary coordination site, a hydrogen-bond donor/acceptor, or a point of attachment to a solid support. rsc.orgrsc.orgresearchgate.net This could lead to the development of catalysts for reactions like hydrosilylation, C-H arylation, and CO2 reduction. rsc.orgrsc.orgresearchgate.net For instance, ruthenium macrocycles incorporating pyridine bis(carboxamide) ligands have already demonstrated catalytic activity. rsc.orgrsc.org
Rational Design of Highly Selective Biological Probes
Pyridine and bipyridine derivatives are privileged scaffolds in medicinal chemistry, forming the basis of inhibitors for various enzymes and proteins. mdpi.comnih.gov The rational design of highly selective biological probes from the this compound framework is a promising research direction.
By employing techniques like "scaffold hopping," medicinal chemists can use this core structure as a novel template to design inhibitors for targets like protein tyrosine phosphatase SHP2 or phosphoinositide 3-kinase-δ (PI3Kδ). nih.govnih.gov The specific substitution pattern of the molecule can be fine-tuned to optimize binding affinity and selectivity for a target protein's active site. Molecular docking studies can provide detailed information on binding modes, guiding the synthesis of derivatives with improved potency and pharmacokinetic properties. nih.govnih.gov Furthermore, the scaffold could be functionalized to create photoaffinity probes, which are valuable tools for identifying the molecular targets of bioactive compounds. mdpi.com
Integration into Advanced Functional Materials
Bipyridine derivatives are fundamental building blocks for a wide array of functional materials, including coordination polymers, photosensitizers, and sensors. mdpi.comresearchgate.netontosight.aiontosight.ai The integration of this compound into such materials is an emergent research avenue.
The compound's ability to act as a ligand for metal ions can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers with specific optical, electrical, or magnetic properties. ontosight.ainih.gov The presence of methyl substituents can influence the packing of molecules in the solid state, potentially leading to materials with unique properties. nih.gov For example, pyridine-based polymers have been investigated for their ability to efficiently remove radioactive waste, demonstrating the potential for these scaffolds in environmental remediation technologies. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is rapidly accelerating the pace of discovery. nih.gov These computational tools offer a powerful approach to designing novel compounds based on the this compound scaffold and predicting their properties.
ML algorithms can be trained on existing chemical and biological datasets to:
Predict Reaction Outcomes: Develop models that can forecast the yield and optimal conditions for synthesizing new derivatives, saving significant time and resources in the lab. rsc.org
Design Novel Molecules: Utilize generative models for de novo drug design, creating new chemical entities with desired properties, such as high binding affinity for a specific biological target or improved stability. nih.govresearchgate.net
Predict Physicochemical and Biological Properties: Employ Quantitative Structure-Activity Relationship (QSAR) models to predict properties like solubility, toxicity, and biological activity (e.g., corrosion inhibition, enzyme inhibition) before synthesis, allowing for the prioritization of the most promising candidates. nih.govnih.govkneopen.com
This data-driven approach represents a paradigm shift, moving from intuition-based design to a more precise, predictive methodology for discovering the next generation of catalysts, biological probes, and advanced materials. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Methyl-[2,3'-bipyridine]-5'-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between pyridine derivatives and carboxamide precursors. For example, bipyridine-carboxamide ligands are synthesized via palladium-catalyzed cross-coupling reactions under inert atmospheres, followed by carboxamide functionalization using activated esters (e.g., HATU/DMAP) . Key parameters include temperature (70–100°C), solvent choice (DMF or THF), and stoichiometric ratios of reactants. Yields can be optimized by controlling reaction time (12–24 hrs) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions on the bipyridine core. For instance, methyl groups at position 4 show singlets near δ 2.5 ppm, while aromatic protons resonate between δ 7.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 228.1 for C₁₂H₁₁N₃O) .
- IR : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹ .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Begin with in vitro assays targeting receptor binding (e.g., metabotropic glutamate receptors, given structural similarity to pyridine-based antagonists). Use competitive radioligand binding assays with [³H]-labelled ligands to measure IC₅₀ values . Cell viability assays (MTT or resazurin) in cancer or neuronal cell lines can screen for cytotoxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize molecular geometry, reconciling discrepancies between experimental and theoretical data. For crystallographic ambiguities, molecular docking studies (AutoDock Vina) model ligand-receptor interactions to validate binding modes .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos systems to enhance coupling efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve regioselectivity .
- Flow Chemistry : Continuous-flow reactors minimize side reactions and scale-up challenges .
Q. How can researchers address conflicting bioactivity data across cell lines or animal models?
- Methodological Answer :
- Metabolic Stability Tests : Use liver microsomes to assess compound stability (t₁/₂ > 60 mins indicates suitability for in vivo studies).
- Pharmacokinetic Profiling : Measure AUC, Cₘₐₓ, and bioavailability in rodents to correlate in vitro potency with in vivo efficacy .
- Target Engagement Assays : CRISPR-based knockouts of suspected targets (e.g., mGlu5 receptors) validate mechanism-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
